For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to AEROSIL® R 202: Chemical Structure and Properties
AEROSIL® R 202 is a high-purity, amorphous, fumed silica that has been rendered hydrophobic through surface treatment. Its unique combination of particle characteristics and surface chemistry makes it a versatile excipient in pharmaceutical formulations and a functional additive in various industrial applications. This guide provides a detailed examination of its chemical structure, physicochemical properties, and the standard methodologies used for its characterization.
Chemical Structure and Synthesis
AEROSIL® R 202 is fundamentally composed of silicon dioxide (SiO₂) in the form of nanoscale primary particles. These particles are produced via high-temperature hydrolysis of a silicon compound in an oxygen-hydrogen flame. This process results in a three-dimensional, chain-like structure of aggregated primary particles.
The initially hydrophilic surface of the fumed silica, which is rich in silanol groups (Si-OH), is then chemically modified. AEROSIL® R 202 is specifically after-treated with polydimethylsiloxane (PDMS), also known as silicone oil.[1][2][3][4][5] This surface treatment replaces many of the polar silanol groups with non-polar polydimethylsiloxane chains, imparting a pronounced hydrophobic character to the material.[2][6][7][8]
Caption: Surface modification of hydrophilic fumed silica to hydrophobic AEROSIL® R 202.
Physicochemical Properties
The functional properties of AEROSIL® R 202 are defined by a set of key physicochemical parameters. These properties are critical for predicting its behavior in formulations, such as its efficacy as a glidant, thickener, or stabilizing agent.
| Property | Test Method (Typical) | Value | Unit |
| Specific Surface Area (BET) | Based on DIN ISO 9277 / DIN 66132 | 80 - 120 | m²/g |
| Carbon Content | Elemental Analysis | 3.5 - 5.0 | % |
| Tamped Density | Based on ISO 787-11, modified | Approx. 60 | g/L |
| Loss on Drying | Based on ISO 787-2 (2h at 105°C) | < 0.5 | % |
| pH | In 4% aqueous dispersion | 4.0 - 6.0 | - |
| Silicon Dioxide Content | Based on ignited material | > 99.8 | % |
| Data sourced from manufacturer's technical data sheets.[1][5][9] |
These properties collectively contribute to its performance. The moderate specific surface area combined with its hydrophobic nature allows for efficient rheology control and anti-settling properties in complex polar liquids like epoxy and polyurethane resins.[2][3]
Experimental Protocols
Accurate and reproducible characterization is essential for quality control and for understanding the performance of AEROSIL® R 202. Below are detailed methodologies for key analytical techniques.
The Brunauer-Emmett-Teller (BET) method is a standard technique for determining the specific surface area of porous and finely divided materials.
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Principle: The method is based on the physical adsorption of a gas (typically nitrogen) onto the surface of the solid at cryogenic temperatures (liquid nitrogen, 77 K). By measuring the amount of gas adsorbed at various partial pressures, a monolayer capacity can be calculated, which is then used to determine the total surface area.[10][11]
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Methodology:
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Sample Preparation: A precisely weighed sample of AEROSIL® R 202 is placed in a sample tube. The sample is then degassed under vacuum at an elevated temperature to remove any pre-adsorbed atmospheric contaminants from its surface.
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Analysis: The sample tube is cooled to 77 K using a liquid nitrogen bath. Nitrogen gas is introduced into the sample tube in controlled increments. The amount of adsorbed gas is measured at each pressure point.
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Calculation: The data is plotted as an adsorption isotherm. The BET equation is applied to the linear portion of the isotherm to calculate the monolayer volume. The specific surface area is then calculated from this monolayer volume and the cross-sectional area of a single nitrogen molecule.[10]
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Tamped density (or tapped density) is a measure of the bulk density of a powder after a defined compaction process.[12] It is an important parameter for powder handling, storage, and processing.
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Principle: A known mass of powder is placed in a graduated cylinder, and the initial volume is recorded. The cylinder is then subjected to a series of controlled mechanical taps until no further change in volume is observed. The tapped density is the ratio of the mass of the powder to its final, tapped volume.[13][14]
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Methodology:
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Sample Preparation: A sufficient quantity of AEROSIL® R 202 is passed through a coarse sieve to break up any large agglomerates. A predetermined mass of the powder is carefully loaded into a graduated cylinder of a tapped density tester.
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Measurement: The initial, unsettled apparent volume is recorded. The tapping procedure is initiated, where the cylinder is raised and dropped from a specified height at a constant rate (e.g., 250 taps/min).
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Endpoint: Volume readings are taken after a set number of taps (e.g., 500, 750, 1250 taps). The experiment is complete when the difference between successive volume readings is less than a specified percentage (e.g., 2%).[12]
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Calculation: The tapped density is calculated by dividing the mass of the powder by the final tapped volume.
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Caption: Standard experimental workflow for determining the tamped density of a powder.
FTIR is a powerful analytical technique used to identify the chemical bonds and functional groups present in a material. For AEROSIL® R 202, it is used to confirm the surface modification.
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Principle: Infrared radiation is passed through a sample. The molecules in the sample absorb radiation at specific frequencies that correspond to the vibrational frequencies of their chemical bonds. The resulting spectrum of absorption versus wavenumber provides a chemical "fingerprint" of the material.
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Methodology:
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Sample Preparation: A small amount of AEROSIL® R 202 is typically mixed with potassium bromide (KBr) and pressed into a thin, transparent pellet.
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Analysis: The KBr pellet is placed in the sample holder of an FTIR spectrometer. A background spectrum (of the empty spectrometer or a pure KBr pellet) is collected first. Then, the sample spectrum is recorded.
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Interpretation: The spectrum of AEROSIL® R 202 will show characteristic absorption bands. Key peaks include a strong band around 1100 cm⁻¹ due to the asymmetric stretching of the Si-O-Si bonds of the silica backbone.[15] The presence of the PDMS coating is confirmed by the appearance of bands corresponding to C-H stretching (around 2960 cm⁻¹) and Si-C bonds. The significantly reduced intensity of the broad silanol (Si-OH) band around 3400 cm⁻¹, compared to unmodified fumed silica, confirms the hydrophobic surface treatment.[16]
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References
- 1. products.evonik.com [products.evonik.com]
- 2. products.evonik.com [products.evonik.com]
- 3. specialchem.com [specialchem.com]
- 4. glenncorp.com [glenncorp.com]
- 5. scribd.com [scribd.com]
- 6. Hydrophobic vs. Hydrophilic Fumed Silica: A Complete Guide - Nanjing SiSiB Silicones Co., Ltd. [sinosil.com]
- 7. Difference Between Hydrophilic Silica and Hydrophobic Fumed Silica | Evergreen [evergreenchemicals.cn]
- 8. Hydrophobic silica - Wikipedia [en.wikipedia.org]
- 9. coatino.com [coatino.com]
- 10. en.hifull.com [en.hifull.com]
- 11. Novel Machine Learning-Based Method for Estimation of the Surface Area of Porous Silica Particles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mhlw.go.jp [mhlw.go.jp]
- 13. 301-How To Measure Tapped Density - Air Jet Sieve,Laser Particle Size Analyzer,Fisher Sub-sieve Sizer,Hall Flowmeter [aimsizer.com]
- 14. bettersizeinstruments.com [bettersizeinstruments.com]
- 15. researchgate.net [researchgate.net]
- 16. davidpublisher.com [davidpublisher.com]
